Benzil-indóis
Benzoylindoles are a class of organic compounds characterized by the presence of an indole ring fused to a benzene ring, with one or more carbonyl groups attached. These molecules exhibit diverse biological activities and have been extensively studied for their potential in various therapeutic areas. Commonly, benzoylindoles are known for their antimicrobial properties, particularly against Gram-positive bacteria, due to their ability to disrupt bacterial cell wall synthesis and membrane function. Additionally, some benzoylindoles show promise as potential antifungal agents by interfering with fungal metabolism and growth processes. Due to their structural complexity and functional diversity, these compounds have attracted significant interest in the development of new antibacterial and antifungal drugs. Research into benzoylindoles continues, focusing on optimizing their chemical structure for improved efficacy and reduced side effects.

Estrutura | Nome químico | CAS | MF |
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Oxametacin | 27035-30-9 | C19H17ClN2O4 |
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Indomethacin Isopropyl Ester | 72616-25-2 | C22H22ClNO4 |
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AM2233 Azepane Isomer | 1432478-91-5 | C22H23IN2O |
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AM694 3-Iodo Isomer | 1427325-91-4 | C20H19FINO |
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WIN 54461 | 166599-63-9 | C23H25BrN2O3 |
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(4-Chlorophenyl)(1H-indol-1-yl)methanone | 27076-50-2 | C15H10ClNO |
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(4-Chlorophenyl)(2-methyl-1H-indol-1-yl)methanone | 52498-82-5 | C16H12ClNO |
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(4-Chlorophenyl)(5-methoxy-3-methyl-1H-indol-1-yl)methanone | 22789-45-3 | C17H14ClNO2 |
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(2-Bromophenyl)(1H-indol-1-yl)methanone | 135966-94-8 | C15H10BrNO |
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(4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone | 22960-94-7 | C18H16ClNO2 |
Literatura Relacionada
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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